molecular formula C27H40Br2N2O B15343623 2,6-Bis(1-piperidylmethyl)-4-(alpha,alpha-dimethylbenzyl)phenol dihydrobromide CAS No. 2089-46-5

2,6-Bis(1-piperidylmethyl)-4-(alpha,alpha-dimethylbenzyl)phenol dihydrobromide

Cat. No.: B15343623
CAS No.: 2089-46-5
M. Wt: 568.4 g/mol
InChI Key: OEPQVKRTPFTHNA-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide is a complex organic compound with a unique structure that includes phenyl, piperidine, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenylpropan-2-yl Intermediate: This step involves the alkylation of benzene with propylene to form 2-Phenylpropan-2-yl.

    Introduction of Piperidine Groups: The phenylpropan-2-yl intermediate is then reacted with piperidine in the presence of a suitable catalyst to introduce the piperidine groups.

    Formation of the Phenol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The piperidine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Biology: The compound is used in biological studies to understand its effects on cellular processes.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine groups can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylpropan-2-yl)-2,6-bis(morpholin-1-ylmethyl)phenol
  • 4-(2-Phenylpropan-2-yl)-2,6-bis(pyrrolidin-1-ylmethyl)phenol

Uniqueness

4-(2-Phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenoldihydrobromide is unique due to the presence of piperidine groups, which confer specific chemical and biological properties. These properties can be distinct from those of similar compounds with different substituents, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2089-46-5

Molecular Formula

C27H40Br2N2O

Molecular Weight

568.4 g/mol

IUPAC Name

4-(2-phenylpropan-2-yl)-2,6-bis(piperidin-1-ylmethyl)phenol;dihydrobromide

InChI

InChI=1S/C27H38N2O.2BrH/c1-27(2,24-12-6-3-7-13-24)25-18-22(20-28-14-8-4-9-15-28)26(30)23(19-25)21-29-16-10-5-11-17-29;;/h3,6-7,12-13,18-19,30H,4-5,8-11,14-17,20-21H2,1-2H3;2*1H

InChI Key

OEPQVKRTPFTHNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)CN3CCCCC3)O)CN4CCCCC4.Br.Br

Origin of Product

United States

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